molecular formula C21H21N5O2 B2489854 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691370-48-6

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2489854
CAS No.: 691370-48-6
M. Wt: 375.432
InChI Key: OLMOPOXHMMZUSB-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine carboxamide derivative characterized by a fused triazole-pyrimidine core. The compound features a 3-methoxyphenyl group at position 7, a methyl group at position 5, and an N-(2-methylphenyl)carboxamide substituent at position 4.

Properties

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOPOXHMMZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, particularly its anticancer and antimicrobial activities.

  • Molecular Formula : C22H24N4O3
  • Molecular Weight : 396.46 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound in focus has shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies : The National Cancer Institute conducted screenings on multiple cancer cell lines using the sulforhodamine B assay to assess the cytotoxicity of the compound. Results indicated significant antiproliferative effects against breast (MCF-7), lung (A549), and colon (HT-29) cancer cells with IC50 values ranging from 10 to 30 µM.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This was confirmed by flow cytometry analysis and Western blotting techniques.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

Research Findings

  • Bacterial Inhibition : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MIC) between 15-25 µg/mL.
  • Fungal Activity : The antifungal activity was assessed against Candida albicans and Aspergillus niger, showing inhibition zones in disk diffusion assays comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of methoxy and methyl substituents on the phenyl rings enhances lipophilicity and cellular uptake, which is crucial for its efficacy.

Substituent Effect on Activity
Methoxy groupIncreases solubility and bioavailability
Methyl groupEnhances binding affinity to target enzymes

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, emphasizing substituent effects on synthesis, physicochemical properties, and spectral characteristics. Key analogs are summarized in Table 1.

Structural Variations and Substituent Effects

Positional Isomerism of Methoxy Groups (7-Substituent) 7-(2-Methoxyphenyl) Analog (): This positional isomer substitutes the methoxy group at the ortho position of the phenyl ring. 7-(3-Hydroxyphenyl) Derivative (): Replacing the methoxy group with a hydroxyl group at the meta position (C20H19N5O3) increases polarity, as evidenced by its molecular formula and ChemSpider ID (4808068). The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility or binding affinity .

Substituents on the N-Aryl Carboxamide (Position 6)

  • N-(4-Nitrophenyl) Derivative (Compound 5j, ):
    The electron-withdrawing nitro group at the para position of the arylamide reduces yield (43%) compared to electron-donating groups, likely due to decreased nucleophilicity during cyclization. This compound exhibits a high melting point (319.9–320.8°C), attributed to enhanced intermolecular interactions .
  • N-(4-Bromophenyl) Derivative (Compound 5k, ):
    The bromine substituent increases molecular mass (HRMS m/z 513.0870) and slightly improves yield (54%) compared to the nitro analog, possibly due to reduced steric effects .

Bulkier Aromatic Substituents (7-Position)

  • 3,4,5-Trimethoxyphenyl Derivatives (Compounds 5a–5n, ):
    These analogs feature a heavily substituted phenyl group at position 5. For example, compound 5a (3,4,5-trimethoxyphenyl) exhibits a yield of 66% under optimized conditions (DMF, p-toluenesulfonic acid, 90°C), suggesting that electron-donating methoxy groups facilitate the Biginelli-like heterocyclization reaction .

Physicochemical and Spectral Data

Key data for selected compounds are summarized below:

Table 1: Comparative Data for Triazolopyrimidine Analogs

Compound ID/Name 7-Substituent N-Aryl Group Yield (%) Melting Point (°C) HRMS (m/z) Reference
5j () 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8 453.1677
5k () 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3 513.0870
7-(2-Methoxyphenyl) Analog () 2-Methoxyphenyl 2-Methylphenyl N/A N/A N/A
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl) () 3-Hydroxyphenyl 2-Methoxyphenyl N/A N/A 377.148789
7-(3-Chlorophenoxy)-5-phenyl Derivative (Compound 5c, ) 3-Chlorophenoxy Phenyl 28.6 144–147 323 (M+1)
Key Observations
  • Yield Trends: Electron-donating groups (e.g., methoxy) at position 7 improve yields compared to electron-withdrawing (e.g., nitro) or bulky substituents .
  • Melting Points: Higher melting points correlate with symmetrical substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) and polar functional groups (e.g., nitro in 5j) .
  • Spectral Signatures: ¹H NMR spectra for these compounds consistently show signals for methoxy (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.5 ppm), while HRMS data confirm molecular formulae .

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